molecular formula C7H8O4 B034435 (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid CAS No. 108646-25-9

(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid

Cat. No.: B034435
CAS No.: 108646-25-9
M. Wt: 156.14 g/mol
InChI Key: HEZMWWAKWCSUCB-UHFFFAOYSA-N
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Description

(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a carboxylic acid group attached to a cyclohexa-1,5-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid typically involves the use of enantioselective catalytic processes to ensure the correct stereochemistry. One common method includes the catalytic hydrogenation of a suitable precursor, such as a cyclohexadiene derivative, in the presence of a chiral catalyst. The reaction conditions often involve moderate temperatures and pressures to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality and high efficiency. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products Formed

    Oxidation: Formation of diketones or dialdehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid moiety enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the stability and function of proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3,4-Dihydroxycyclohexane-1-carboxylic acid: Similar structure but lacks the diene functionality.

    (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxamide: Similar structure with an amide group instead of a carboxylic acid.

    (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-methanol: Similar structure with a hydroxymethyl group instead of a carboxylic acid.

Uniqueness

(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid is unique due to its combination of hydroxyl groups, carboxylic acid moiety, and diene functionality

Properties

IUPAC Name

(3R,4R)-3,4-dihydroxycyclohexa-1,5-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,5-6,8-9H,(H,10,11)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZMWWAKWCSUCB-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(C1O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[C@H]([C@@H]1O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid
Reactant of Route 2
(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid
Reactant of Route 3
(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid
Reactant of Route 4
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(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid
Reactant of Route 5
(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid
Reactant of Route 6
(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid

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